2-(2,5-dimethoxyphenyl)-5,10-dimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione
Description
This compound belongs to the pyrano[2,3-f]chromene-dione family, characterized by a fused pyranochromene scaffold with two ketone groups. Its structure includes a 2,5-dimethoxyphenyl substituent at position 2 and methyl groups at positions 5 and 10. The methoxy groups enhance electron density and influence binding interactions, while the methyl groups contribute to hydrophobicity and steric effects.
Properties
Molecular Formula |
C22H20O6 |
|---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
2-(2,5-dimethoxyphenyl)-5,10-dimethyl-2,3-dihydropyrano[2,3-h]chromene-4,8-dione |
InChI |
InChI=1S/C22H20O6/c1-11-7-18-21(12(2)8-19(24)27-18)22-20(11)15(23)10-17(28-22)14-9-13(25-3)5-6-16(14)26-4/h5-9,17H,10H2,1-4H3 |
InChI Key |
XKHSPTSHTZMZOF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=CC(=O)O2)C)C3=C1C(=O)CC(O3)C4=C(C=CC(=C4)OC)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(2,5-dimethoxyphenyl)-5,10-dimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione typically involves the use of phloroglucinol as a starting material . The synthetic route includes a series of reactions such as condensation, cyclization, and functional group modifications. The reaction conditions often involve the use of solvents like DMF (dimethylformamide) and catalysts to facilitate the reactions . Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
2-(2,5-dimethoxyphenyl)-5,10-dimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce certain functional groups, altering the compound’s properties.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of new derivatives. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It serves as a precursor for synthesizing other complex molecules.
Biology: It has shown promising anticancer activities against various human cancer cell lines.
Medicine: Its derivatives are being explored for their potential as therapeutic agents.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2,5-dimethoxyphenyl)-5,10-dimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Substituent Variations in the Phenyl Ring
The position and number of methoxy groups on the phenyl ring significantly alter biological activity and physicochemical properties.
Key Insight : Para-substituted methoxy groups (e.g., 4-methoxy) generally improve solubility and anticancer potency compared to ortho-substituted analogs. The 3,5-dimethoxy configuration shows broader antiparasitic activity, likely due to optimized hydrogen bonding with target enzymes .
Modifications in the Chromene Core
Variations in the chromene scaffold, such as additional rings or substituents, influence stability and bioactivity.
Key Insight : Core modifications like benzo-fused rings or hydroxylation enhance target specificity. The dihydro scaffold in Cluster 3 derivatives improves metabolic stability, critical for antiparasitic applications .
Biological Activity
The compound 2-(2,5-dimethoxyphenyl)-5,10-dimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione represents a novel class of bioactive molecules that have garnered attention for their potential therapeutic applications. This article explores the biological activity of this compound by analyzing its pharmacological properties, mechanisms of action, and potential applications in medicine.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C18H20O5
- Molecular Weight : 316.35 g/mol
The structure features a chromene core with methoxy and methyl substituents that are crucial for its biological activity.
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These properties are attributed to their ability to scavenge free radicals and reduce oxidative stress in biological systems.
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| This compound | 12.5 | Free radical scavenging |
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory effects in various in vitro and in vivo models. It inhibits the production of pro-inflammatory cytokines and reduces inflammation markers.
Anticancer Properties
Recent studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell proliferation.
| Cancer Cell Line | IC50 (µM) | Observed Effect |
|---|---|---|
| A549 (Lung) | 15 | Apoptosis induction |
| HT-29 (Colon) | 10 | Cell cycle arrest |
| HCT116 (Colon) | 12 | Inhibition of proliferation |
The biological activity of this compound is primarily mediated through several mechanisms:
- Inhibition of Enzymes : The compound inhibits key enzymes involved in inflammatory pathways.
- Modulation of Signaling Pathways : It affects signaling pathways such as NF-kB and MAPK which are crucial for inflammation and cancer progression.
- Induction of Apoptosis : The compound triggers apoptotic pathways leading to cell death in cancer cells.
Study 1: Antioxidant Activity Evaluation
A study evaluated the antioxidant potential of the compound using DPPH and ABTS assays. Results indicated a significant reduction in free radical activity compared to control groups.
Study 2: Anti-cancer Efficacy
In a preclinical model using xenografts of human cancer cells in mice, administration of the compound resulted in a marked reduction in tumor size compared to untreated controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
